{4-[4-(Trifluoromethoxy)phenoxy]phenyl}boronic acid
Overview
Description
“{4-[4-(Trifluoromethoxy)phenoxy]phenyl}boronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of CF3OC6H4B(OH)2 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring attached to a boronic acid group (B(OH)2) and a trifluoromethoxy group (CF3O) attached to the phenyl ring .Physical and Chemical Properties Analysis
“this compound” has a density of 1.4±0.1 g/cm3, a boiling point of 256.6±50.0 °C at 760 mmHg, and a flash point of 109.0±30.1 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .Scientific Research Applications
Catalytic Applications
2,4-Bis(trifluoromethyl)phenylboronic acid has demonstrated effectiveness as a catalyst for dehydrative amidation between carboxylic acids and amines, a crucial step in α-dipeptide synthesis. The ortho-substituent of the boronic acid plays a vital role in accelerating the amidation process by preventing the coordination of amines to the boron atom of the active species (Wang, Lu, & Ishihara, 2018).
Modification and Optical Modulation
Phenyl boronic acids, including trifluoromethoxy phenylboronic acids, are utilized for saccharide recognition and as binding ligands to pendant diols. These acids are also used to anchor hydrophilic polymer backbones to the surface of hydrophobic materials like graphene or carbon nanotubes, demonstrating a clear link between molecular structure and optical properties, such as photoluminescence quantum yield (Mu et al., 2012).
Applications in Biological and Environmental Sciences
Antibacterial Activity
(Trifluoromethoxy)Phenylboronic acids, including their isomers, have shown significant antibacterial potency against strains like Escherichia coli and Bacillus cereus. The structure, acidity, and hydrogen bonding capabilities of these compounds are critical to their antimicrobial properties (Adamczyk-Woźniak et al., 2021).
Biological Signaling and Detection
Boronic acid derivatives can form complexes with saccharides, changing their electron density and spectroscopic properties. This characteristic is utilized for the selective and specific recognition of saccharides, playing a crucial role in constructing polyboronic acid sensors for biological significance (Ni, Fang, Springsteen, & Wang, 2004).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of {4-[4-(Trifluoromethoxy)phenoxy]phenyl}boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . The downstream effects of this pathway include the formation of carbon–carbon bonds, which are crucial for the synthesis of various biologically active molecules .
Pharmacokinetics
The compound’s role in the suzuki–miyaura coupling reaction suggests that its bioavailability may be influenced by factors such as its stability and the presence of palladium catalysts .
Result of Action
The molecular effect of this compound’s action is the formation of carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . On a cellular level, this can lead to the synthesis of biologically active molecules, including lactate dehydrogenase inhibitors for use against cancer cell proliferation .
Action Environment
The efficacy and stability of this compound are influenced by various environmental factors. These include the reaction conditions of the Suzuki–Miyaura coupling, such as the presence of a palladium catalyst and the tolerance of the reaction to different functional groups .
Properties
IUPAC Name |
[4-[4-(trifluoromethoxy)phenoxy]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BF3O4/c15-13(16,17)21-12-7-5-11(6-8-12)20-10-3-1-9(2-4-10)14(18)19/h1-8,18-19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWUQLYUFGJITE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2=CC=C(C=C2)OC(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BF3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718330 | |
Record name | {4-[4-(Trifluoromethoxy)phenoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
958457-41-5 | |
Record name | {4-[4-(Trifluoromethoxy)phenoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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